1,1,9,9a-tetramethyl-3aH,4H,7H,8H,9H,9bH-naphtho[2,1-c][1,2]dioxol-5-one
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Overview
Description
Nardosinone is a sesquiterpene and a chemical constituent of the plant Nardostachys jatamansi. It has garnered significant attention due to its diverse biological activities, including neuroprotective, anti-inflammatory, and cytotoxic properties . This compound has been extensively studied for its potential therapeutic applications, particularly in the field of neurodegenerative diseases and cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nardosinone can be synthesized through various chemical reactions, including peroxy ring-opening, keto-enol tautomerization, oxidation, isopropyl cleavage, and pinacol rearrangement . These reactions typically involve the use of reagents such as hydrogen peroxide, acids, and bases under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of nardosinone primarily involves the extraction and purification from the roots of Nardostachys jatamansi. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Nardosinone undergoes several types of chemical reactions, including:
Oxidation: Conversion to nardosinone acid or its isomers.
Reduction: Hydrogenation to form reduced derivatives.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acids, and bases under controlled conditions.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Nardosinone acid and its isomers.
Reduction: Reduced derivatives of nardosinone.
Substitution: Substituted nardosinone derivatives.
Scientific Research Applications
Nardosinone has a wide range of scientific research applications, including:
Mechanism of Action
Nardosinone exerts its effects through various molecular targets and pathways. It promotes the proliferation and differentiation of neural stem cells by increasing the expression of phospho-extracellular signal-regulated kinase and phospho-cAMP response element binding protein . Additionally, it enhances neurite outgrowth and synaptogenesis by modulating nerve growth factor-mediated pathways .
Comparison with Similar Compounds
Nardosinone is unique among sesquiterpenes due to its specific biological activities and chemical structure. Similar compounds include:
Aurantio-obtusin: Another sesquiterpene with anti-inflammatory and anti-influenza properties.
Desoxo-narchinol A: A degradation product of nardosinone with vasodilatory activity.
Isonardosinone: An isomer of nardosinone with similar biological activities.
Nardosinone stands out due to its potent neuroprotective and cytotoxic effects, making it a promising candidate for further research and development in various therapeutic areas .
Properties
IUPAC Name |
1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-9-6-5-7-10-11(16)8-12-13(15(9,10)4)14(2,3)18-17-12/h7,9,12-13H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGHHSIMRWPVQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1(C3C(CC2=O)OOC3(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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